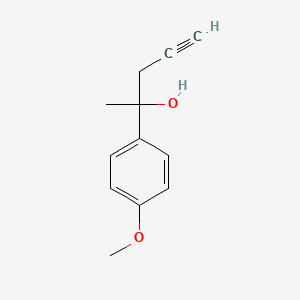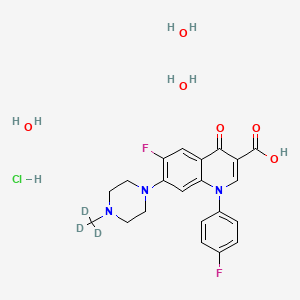
(Z)-Akuammidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Akuammidine is an indole alkaloid derived from the seeds of the plant Picralima nitida, commonly known as Akuamma. This compound has garnered interest due to its diverse pharmacological properties, including analgesic, anti-inflammatory, and antipyretic effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Akuammidine typically involves the following steps:
Starting Material: The synthesis begins with tryptamine, a naturally occurring compound.
Cyclization: Tryptamine undergoes cyclization to form the indole ring structure.
Functionalization: Various functional groups are introduced to the indole ring to form the desired alkaloid structure.
Purification: The final product is purified using techniques such as chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Extraction: Extracting the compound from the seeds of using solvents like ethanol or methanol.
Isolation: Isolating the compound through crystallization or other separation techniques.
Purification: Further purification to achieve the desired purity level for pharmaceutical use.
化学反応の分析
Types of Reactions
(Z)-Akuammidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties.
科学的研究の応用
Chemistry
In chemistry, (Z)-Akuammidine is used as a starting material for the synthesis of other indole alkaloids. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is studied for its interaction with various biological targets, including receptors and enzymes. It serves as a model compound for understanding the biological activity of indole alkaloids.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It has shown promise as an analgesic, anti-inflammatory, and antipyretic agent. Research is ongoing to explore its potential in treating various diseases and conditions.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. Its diverse pharmacological properties make it a candidate for drug discovery and development programs.
作用機序
The mechanism of action of (Z)-Akuammidine involves its interaction with specific molecular targets, including opioid receptors. By binding to these receptors, the compound can modulate pain perception and inflammation. The exact pathways and molecular interactions are still under investigation, but it is believed that this compound exerts its effects through a combination of receptor binding and enzyme modulation.
類似化合物との比較
Similar Compounds
Akuammicine: Another indole alkaloid from with similar pharmacological properties.
Yohimbine: An indole alkaloid with stimulant and aphrodisiac effects.
Reserpine: An indole alkaloid used as an antihypertensive and antipsychotic agent.
Uniqueness
(Z)-Akuammidine is unique due to its specific structure and the combination of pharmacological effects it exhibits. While similar compounds may share some properties, this compound’s distinct molecular structure allows for unique interactions with biological targets, making it a valuable compound for research and therapeutic applications.
特性
分子式 |
C21H24N2O3 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
methyl (1S,12S,13S,14S,15Z)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3/b12-3+/t15-,17-,18-,21-/m0/s1 |
InChIキー |
RCEFXZXHYFOPIE-DNTDCJNWSA-N |
異性体SMILES |
C/C=C/1\CN2[C@H]3C[C@@H]1[C@]([C@@H]2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC |
正規SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(R)-7'-[(R)-Hydroxy(phenyl)methyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol](/img/structure/B11927142.png)
![[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid](/img/structure/B11927148.png)


![(S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927178.png)

![(R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927200.png)
![6-NitroH-imidazo[1,2-a]pyridine](/img/structure/B11927201.png)
![N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B11927203.png)


